Cas no 2416231-80-4 (5-amino-1-phenylpiperidin-2-one dihydrochloride)

5-Amino-1-phenylpiperidin-2-one dihydrochloride is a chemically synthesized organic compound featuring a piperidin-2-one core substituted with an amino group at the 5-position and a phenyl group at the 1-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and pharmaceutical development. Its structural features, including the secondary amine and ketone functional groups, render it a versatile intermediate for further derivatization or as a precursor in heterocyclic synthesis. The compound’s high purity and well-defined crystalline form ensure reproducibility in experimental settings, supporting its use in mechanistic studies or as a reference standard.
5-amino-1-phenylpiperidin-2-one dihydrochloride structure
2416231-80-4 structure
Product Name:5-amino-1-phenylpiperidin-2-one dihydrochloride
CAS No:2416231-80-4
MF:C11H16Cl2N2O
MW:263.163540840149
MDL:MFCD32668205
CID:5675140
PubChem ID:146155618
Update Time:2025-10-19

5-amino-1-phenylpiperidin-2-one dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2416231-80-4
    • EN300-26632287
    • 5-amino-1-phenylpiperidin-2-one dihydrochloride
    • 5-Amino-1-phenylpiperidin-2-one;dihydrochloride
    • MDL: MFCD32668205
    • Inchi: 1S/C11H14N2O.2ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,12H2;2*1H
    • InChI Key: KEXRHTQDUUBJNZ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C1CCC(CN1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 262.0639685g/mol
  • Monoisotopic Mass: 262.0639685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų

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Additional information on 5-amino-1-phenylpiperidin-2-one dihydrochloride

5-Amino-1-Phenylpiperidin-2-One Dihydrochloride: A Comprehensive Overview

5-Amino-1-phenylpiperidin-2-one dihydrochloride, also known by its CAS number 2416231-80-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidinone derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this compound consists of a piperidine ring with a ketone group at the 2-position, an amino group at the 5-position, and a phenyl group attached to the nitrogen atom at position 1. The dihydrochloride form indicates that it exists as a salt with two hydrochloric acid molecules.

The synthesis of 5-amino-1-phenylpiperidin-2-one dihydrochloride typically involves multi-step organic reactions, often starting from readily available starting materials such as benzene derivatives and amino acids. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for research and commercial purposes. Researchers have explored various reaction pathways, including nucleophilic substitutions, condensation reactions, and ring-closing metathesis, to optimize the synthesis process.

In terms of physical properties, 5-amino-1-phenylpiperidin-2-one dihydrochloride is a white crystalline solid with a melting point in the range of 200–210°C. It is soluble in water and common organic solvents such as ethanol and dichloromethane. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used to characterize its purity and structure.

The pharmacological activity of 5-amino-1-phenylpiperidin-2-one dihydrochloride has been a focal point of recent studies. Preclinical research has demonstrated that this compound exhibits potential as a modulator of ion channels, particularly voltage-gated sodium channels (Nav). Its ability to inhibit Nav channels suggests its potential application in treating conditions such as epilepsy, chronic pain, and arrhythmias. Additionally, studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for anti-inflammatory drug development.

One of the most promising areas of research involving 5-amino-1-phenylpiperidin-2-one dihydrochloride is its role in neurodegenerative diseases. Recent findings indicate that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties could be harnessed to develop therapies for diseases such as Alzheimer's disease and Parkinson's disease.

In conclusion, 5-amino-1-phenylpiperidin-2-one dihydrochloride, with its CAS number 2416231804, is a versatile compound with a wide range of applications in drug discovery and development. Its unique chemical structure, coupled with its promising pharmacological profile, positions it as a valuable tool in advancing medical treatments for various conditions. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play an increasingly important role in the field of medicinal chemistry.

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